molecular formula C13H17BrFN3O2S B12238959 1-(5-Bromo-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)-1,4-diazepane

1-(5-Bromo-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)-1,4-diazepane

Cat. No.: B12238959
M. Wt: 378.26 g/mol
InChI Key: JMSQVXCDHWABAW-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)-1,4-diazepane is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)-1,4-diazepane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Bromofluoropyridinyl Intermediate: This step involves the bromination and fluorination of pyridine to obtain 5-bromo-3-fluoropyridine.

    Cyclopropanesulfonylation: The intermediate is then reacted with cyclopropanesulfonyl chloride in the presence of a base to introduce the cyclopropanesulfonyl group.

    Diazepane Ring Formation: The final step involves the formation of the diazepane ring through a cyclization reaction, often using a suitable diamine and appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)-1,4-diazepane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the diazepane ring and the sulfonyl group.

    Cyclization and Ring-Opening: The diazepane ring can participate in cyclization and ring-opening reactions, leading to the formation of different cyclic structures.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

1-(5-Bromo-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)-1,4-diazepane has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Chemical Biology: It is used as a probe to study biological pathways and interactions due to its unique chemical properties.

    Material Science: The compound’s reactivity and stability make it a candidate for the development of new materials with specific properties.

    Industrial Chemistry: It is explored for its potential use in the synthesis of complex organic molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromofluoropyridinyl group can engage in hydrogen bonding and π-π interactions, while the diazepane ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromo-3-fluoropyridin-2-yl)piperazine: This compound features a piperazine ring instead of a diazepane ring.

    1-(5-Bromo-3-fluoropyridin-2-yl)ethanone: This compound has an ethanone group instead of the cyclopropanesulfonyl group.

Uniqueness

1-(5-Bromo-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)-1,4-diazepane is unique due to the presence of both the cyclopropanesulfonyl group and the diazepane ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17BrFN3O2S

Molecular Weight

378.26 g/mol

IUPAC Name

1-(5-bromo-3-fluoropyridin-2-yl)-4-cyclopropylsulfonyl-1,4-diazepane

InChI

InChI=1S/C13H17BrFN3O2S/c14-10-8-12(15)13(16-9-10)17-4-1-5-18(7-6-17)21(19,20)11-2-3-11/h8-9,11H,1-7H2

InChI Key

JMSQVXCDHWABAW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=C(C=C(C=N3)Br)F

Origin of Product

United States

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